
4-Methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2287263-30-1 . It has a molecular weight of 243.69 and its IUPAC name is 4-methoxy-7-methylindoline-2-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO3.ClH/c1-6-3-4-9 (15-2)7-5-8 (11 (13)14)12-10 (6)7;/h3-4,8,12H,5H2,1-2H3, (H,13,14);1H . This provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
- Synthesis of Indole-Benzimidazole Derivatives : Indole carboxylic acids, including derivatives of 4-Methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid; hydrochloride, are utilized in the synthesis of novel indole-benzimidazole compounds. These compounds are synthesized by condensing indole carboxylic acids with substituted o-phenylenediamines, indicating potential applications in chemical synthesis and pharmaceutical research (Wang et al., 2016).
Chemical Transformations and Reactions
- Oxidative Debenzylation : This compound is part of a group of chemicals that are used as protecting groups for carboxylic acids. Studies show their effective removal through oxidative debenzylation, which is significant in organic synthesis and chemical modification processes (Yoo et al., 1990).
Metabolic and Plant Studies
- Metabolic Analysis in Plants : Research involving Arabidopsis thaliana roots identified a range of aromatic compounds, including indolic metabolites like indole-3-carboxylic acid, which is structurally related to the compound . This highlights its relevance in studies of plant metabolism and response to infection (Tan et al., 2004).
Pharmacological Research
- Anti-Inflammatory Activity : Indole derivatives, closely related to 4-Methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid; hydrochloride, have been studied for their potential anti-inflammatory activities. This underlines the compound's relevance in the development of new pharmacological agents (Nakkady et al., 2000).
Cancer Research
- Antitumor Activity : Studies on derivatives of this compound demonstrate their use in the synthesis of new classes of antineoplastic agents, showing potential in cancer research and treatment (Nguyen et al., 1990).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The specific interactions and resulting changes would depend on the exact nature of the derivative and its target.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives, the results of action could range from antiviral effects to anticancer effects, among others .
Eigenschaften
IUPAC Name |
4-methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-6-3-4-9(15-2)7-5-8(11(13)14)12-10(6)7;/h3-4,8,12H,5H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMWUUMIGQUGSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)CC(N2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

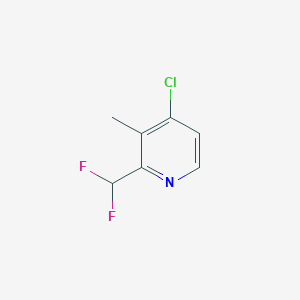
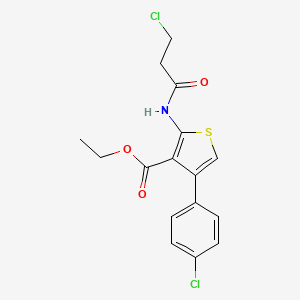
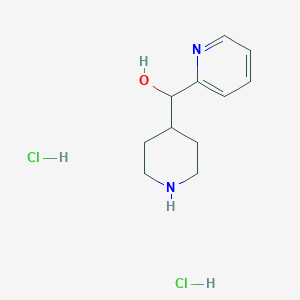
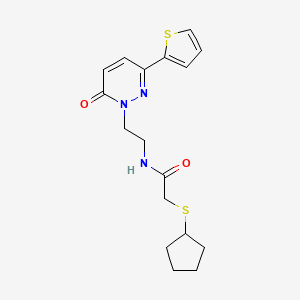
![N-(2-chlorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2748134.png)

![2,6-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2748138.png)
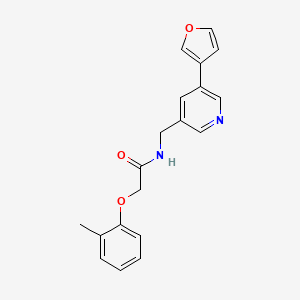
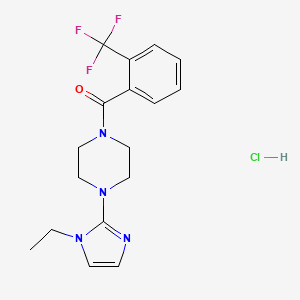
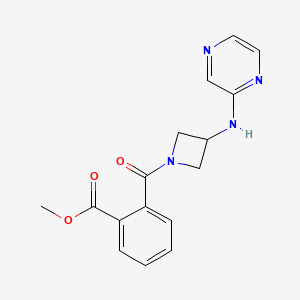
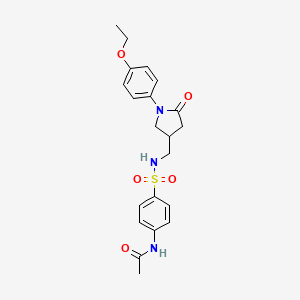
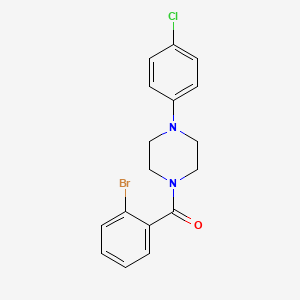
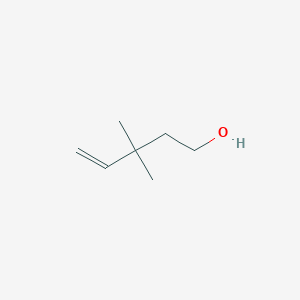
![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2748148.png)